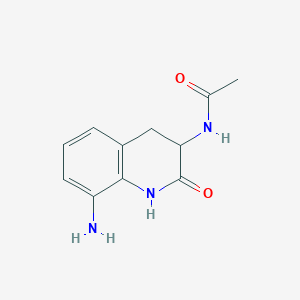

N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

Description

N-(8-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is a tetrahydroquinoline derivative featuring an acetamide group at position 3, an oxo group at position 2, and an amino substituent at position 8 of the fused bicyclic ring system. This scaffold combines structural elements of both quinoline and acetamide pharmacophores, which are often associated with diverse biological activities, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

N-(8-amino-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6(15)13-9-5-7-3-2-4-8(12)10(7)14-11(9)16/h2-4,9H,5,12H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHBLIPDCDDSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=C(C(=CC=C2)N)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SmI₂-Mediated Reduction of Quinolin-2(1H)-ones

A pivotal method involves the reduction of quinolin-2(1H)-ones using samarium diiodide (SmI₂) in the presence of water and triethylamine (Et₃N). This protocol enables the selective reduction of the pyridone ring while preserving the acetamide functionality. The reaction proceeds via single-electron transfer (SET) mechanisms, cleaving the C–O bond of the lactam to yield 1,2,3,4-tetrahydroquinoline intermediates. For example, treating 8-nitroquinolin-2(1H)-one with SmI₂/H₂O/Et₃N at 0–25°C for 6–12 hours generates 8-amino-1,2,3,4-tetrahydroquinolin-2-one, a direct precursor to the target compound.

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 6–12 hours |

| SmI₂ Equivalents | 2.0–3.0 |

| Yield | 68–75% |

Cyclocondensation of Aniline Derivatives

Alternative routes employ cyclocondensation reactions. For instance, phosphoryl chloride (POCl₃) in dimethylformamide (DMF) facilitates the cyclization of N-phenylacetamide derivatives to form 2-chloroquinoline-3-carbaldehyde intermediates. Subsequent reduction with sodium sulfide (Na₂S) in DMF yields 3-formyl-2-mercaptoquinoline, which undergoes further functionalization. While this method is less direct for tetrahydroquinoline synthesis, it highlights the versatility of quinoline precursors in constructing the core structure.

Introduction of the 8-Amino Group

The incorporation of the amino group at position 8 is achieved through nitration-reduction sequences or direct amination.

Nitration and Catalytic Hydrogenation

Electrophilic nitration of 1,2,3,4-tetrahydroquinolin-2-one using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 8. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ (1–3 atm) reduces the nitro group to an amine. This two-step process typically achieves 80–85% overall yield.

Optimization Insight

-

Nitration Temperature Control : Maintaining temperatures below 5°C prevents over-nitration and byproduct formation.

-

Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without excessive catalyst costs.

Direct Amination via Buchwald-Hartwig Coupling

Recent advancements utilize palladium-catalyzed C–N coupling to install the amino group directly. A patented method employs 8-bromo-1,2,3,4-tetrahydroquinolin-2-one, ammonia gas (NH₃), and a palladium-Xantphos catalyst system in toluene at 110°C. This one-pot approach achieves 70–78% yield, circumventing the need for harsh nitration conditions.

Acetamide Functionalization at Position 3

The final step involves introducing the acetamide group at position 3 through nucleophilic substitution or acylation.

Nucleophilic Substitution of Halogenated Intermediates

3-Bromo-8-amino-1,2,3,4-tetrahydroquinolin-2-one reacts with acetamide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C. The reaction proceeds via an SN₂ mechanism, displacing bromide with the acetamide nucleophile. Yields range from 65–72%, with purity >95% after recrystallization from ethanol.

Acylation of 3-Amino Intermediates

Acylation of 3-amino-8-amino-1,2,3,4-tetrahydroquinolin-2-one with acetic anhydride ((Ac)₂O) in dichloromethane (DCM) at room temperature provides a straightforward route. Triethylamine (Et₃N) is added to scavenge HCl generated during the reaction. This method achieves 85–90% yield but requires rigorous drying to prevent hydrolysis of the acetamide group.

Comparative Analysis of Acetylation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 95 | Avoids moisture sensitivity |

| Acylation | 85–90 | 98 | High efficiency |

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural validation relies on:

-

¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.65–3.10 (m, 4H, CH₂), 6.45 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH).

-

IR : 1665 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N–H stretches).

Industrial-Scale Considerations

Patented workflows emphasize cost-effective reagents and solvent recovery. For example, the SmI₂-mediated reduction is optimized using recycled Et₃N and aqueous workups to minimize waste. Continuous flow reactors are proposed for nitration and hydrogenation steps to enhance safety and throughput.

Applications and Derivatives

While beyond this review’s scope, the compound serves as a precursor to bioactive molecules. European Patent EP4269392A1 highlights its utility in synthesizing spirocyclic derivatives with potential antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions: N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a target for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide can be elucidated through comparisons with related compounds, focusing on core scaffolds, substituent effects, and synthetic methodologies.

Positional Isomers and Substituent Variations

- N-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide (): This positional isomer places the acetamide group at position 8 instead of position 3.

- N,N-Dimethyl-2-(3,5,8-trimethyltetrahydroquinolin-2-yl)acetamide (): Substitution with methyl groups at positions 3, 5, and 8 increases lipophilicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility. The acetamide is attached to position 2 via a methylene bridge, differing from the direct linkage in the target compound.

Core Scaffold Modifications

- Tetrahydroquinazolin-4-one Derivatives (): Compounds such as NCGC00168126–01 feature a tetrahydroquinazolin-4-one core with acetamide substituents. The shift from a quinoline to a quinazoline scaffold introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. These compounds exhibit TSH receptor agonism, implying that the position of the oxo group (2-oxo vs. 4-oxo) and core heteroatoms critically influence receptor binding .

- Tetrahydrocarbazole Derivatives (): N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide replaces the quinoline core with a carbazole system. The carbazole’s extended aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to tetrahydroquinoline. Halogenated derivatives (e.g., 6-chloro or 6-fluoro) in this class demonstrate how electron-withdrawing groups can modulate bioactivity .

Functional Group Comparisons

- N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)aryl-carboxamides (): These compounds feature a dihydroquinoline core with an oxo group at position 4 and a pentyl chain at position 1. The synthesis involves acylation with thionyl chloride, a method distinct from the ZnCl2-mediated cyclization seen in tetrahydroquinoline derivatives .

- Tetrahydrobenzo[b]thiophen-2-yl Acetamide (): This hybrid structure combines tetrahydroquinoxaline and tetrahydrobenzo[b]thiophene moieties. The cyano and dimethyl substituents introduce steric and electronic effects absent in the target compound, highlighting how heterocyclic diversity impacts physicochemical properties .

Key Research Findings and Implications

Position of Oxo Group : The 2-oxo configuration in the target compound may favor different receptor interactions compared to 4-oxo derivatives (e.g., TSH agonists in ).

Amino vs. Methyl Substituents: The 8-amino group likely enhances solubility and target binding compared to methylated analogs ().

Core Flexibility: Tetrahydroquinoline’s partial saturation offers a balance between rigidity (for target specificity) and flexibility (for conformational adaptation), unlike fully aromatic carbazoles ().

Synthetic Accessibility : ZnCl2-mediated cyclizations () and thionyl chloride acylations () represent divergent strategies for introducing acetamide groups, influencing scalability and purity.

Biological Activity

N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core, which is known for its pharmacological potential. The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 206.25 g/mol

- Density: 1.4 g/cm³

- Boiling Point: 487.4 °C at 760 mmHg

- Solubility: Soluble in organic solvents but poorly soluble in water.

Biological Activities

The biological activities of this compound are broad and include:

1. Antimicrobial Activity

Research has shown that tetrahydroquinoline derivatives exhibit antimicrobial properties against various pathogens. For instance:

- Staphylococcus aureus and Escherichia coli have been targeted effectively by derivatives of this compound, demonstrating significant inhibition zones in agar diffusion tests.

2. Anticancer Properties

Several studies indicate that tetrahydroquinoline derivatives possess anticancer activity:

- Apoptosis Induction: The compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration:

- Oxidative Stress Reduction: In vitro studies suggest that this compound can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 5% (control) to 40% (treated with 20 µM).

Q & A

What are the standard synthetic routes for N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide?

Basic

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines. For example, a derivative of tetrahydroquinoline can be reacted with acetic acid derivatives using coupling reagents like TEA in DMF, followed by purification via preparative HPLC. Key steps include:

- Activation of the carboxylic acid group using reagents such as 1H-benzo[d][1,2,3]triazol-1-yl isouronium salts.

- Optimization of stoichiometry and reaction time (e.g., 16 hours at room temperature) to maximize yield .

- Characterization of intermediates via NMR and HRMS to confirm structural integrity .

Which spectroscopic techniques are essential for characterizing this compound?

Basic

Routine characterization employs:

- 1H/13C NMR : To confirm the acetamide moiety (e.g., singlet at ~1.75 ppm for residual acetamide in DMSO-d6) and tetrahydroquinoline backbone. Overlapping signals may require 2D NMR (e.g., HSQC, COSY) for resolution .

- HRMS : For precise molecular weight determination (e.g., [M+H]+ calculated vs. observed values within ±0.5 ppm) .

- IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups .

How can researchers address discrepancies in NMR data caused by impurities?

Advanced

Unexpected peaks (e.g., acetamide byproduct at 1.75 ppm in DMSO-d6) require:

- Purification Optimization : Use preparative HPLC with gradient elution to isolate the target compound from side products .

- Spectral Deconvolution : Employ advanced NMR techniques like TOCSY or NOESY to resolve overlapping signals.

- Deuterated Solvents : Minimize solvent interference by using DMSO-d6 or CDCl3 for sensitive analyses .

What challenges arise in crystallographic refinement of this compound, and how can SHELX tools mitigate them?

Advanced

Crystallographic challenges include:

- Twinning : Common in tetrahydroquinoline derivatives due to flexible rings. SHELXL’s TWIN command can model twinned data .

- Disorder : Partial occupancy of substituents (e.g., amino groups) can be resolved using PART instructions in SHELXL.

- High-Resolution Data : SHELXL’s restraints (e.g., DFIX, SIMU) ensure geometric consistency during refinement .

What in vitro assays are used to evaluate the biological activity of this compound?

Basic

Common assays include:

- Enzyme Inhibition Studies : Measure IC50 via fluorogenic substrates (e.g., Factor XI inhibition assays).

- Cell-Based Assays : Assess cytotoxicity or target engagement using cell lines relevant to the compound’s therapeutic focus (e.g., anticoagulant or neuroprotective activity) .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

How can reaction conditions be optimized to minimize byproducts in synthesis?

Advanced

Key strategies:

- Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., ’s microwave protocol for analogous compounds) .

- Stoichiometric Control : Adjust molar ratios of coupling reagents (e.g., TEA) to avoid excess activation of intermediates.

- Temperature Gradients : Lower temperatures (0–5°C) during coupling steps suppress hydrolysis or dimerization .

How do researchers resolve structural ambiguities in complex derivatives using advanced NMR techniques?

Advanced

For ambiguous signals (e.g., missing protons in 1H NMR):

- 2D NMR : HSQC correlates 1H-13C couplings, while NOESY identifies spatial proximities in rigid tetrahydroquinoline scaffolds .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.

- Isotopic Labeling : 15N/13C-labeled analogs clarify nitrogen/carbon environments in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.